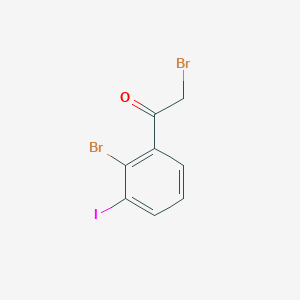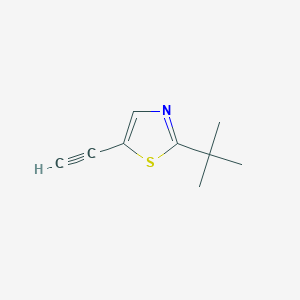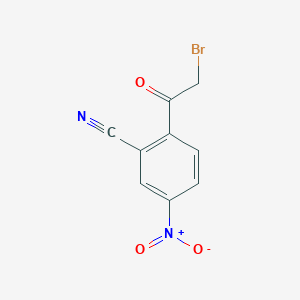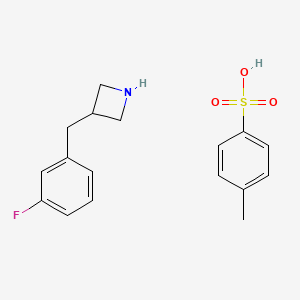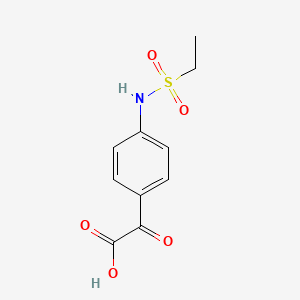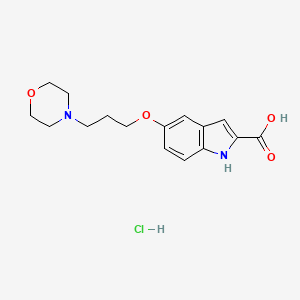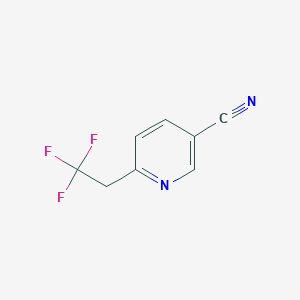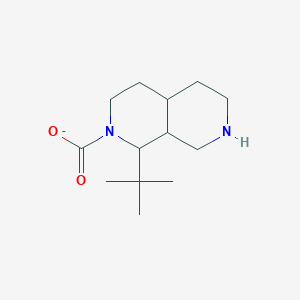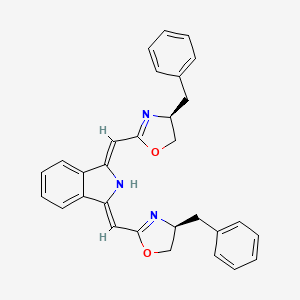
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, with an ethyl acetate group attached to the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, 5-methylpyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then subjected to esterification with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is largely dependent on its chemical reactivity. The bromine atom at the 3-position makes it a versatile intermediate for various substitution reactions, while the ester group allows for further functionalization. The compound can interact with biological targets through covalent bonding or non-covalent interactions, influencing molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-(3-fluoro-5-methylpyridin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-(3-iodo-5-methylpyridin-2-yl)acetate: The presence of an iodine atom can enhance its reactivity in certain types of chemical reactions.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
Clave InChI |
GRJGKJXQNABXGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=N1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
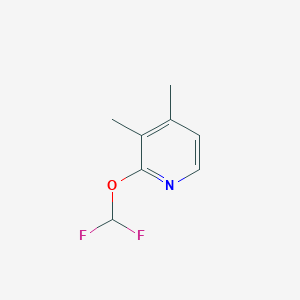


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
